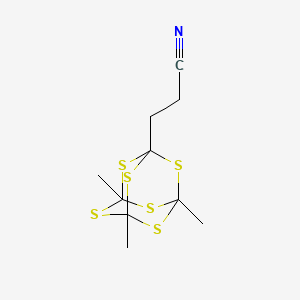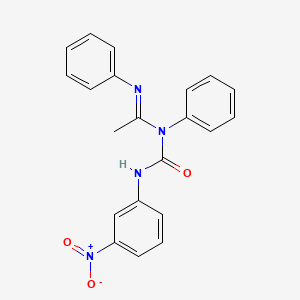
N-Phenyl-N-(1-(phenylimino)ethyl)-N'-m-nitrophenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenyl-N-(1-(phenylimino)ethyl)-N’-m-nitrophenylurea is a complex organic compound that belongs to the class of ureas This compound is characterized by the presence of phenyl groups and a nitrophenyl group attached to a urea backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N-(1-(phenylimino)ethyl)-N’-m-nitrophenylurea typically involves the condensation of 4-aminodiphenylamine with acetophenone in the presence of a catalyst. The reaction conditions often include the use of a solid acid catalyst to facilitate the condensation process . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of N-Phenyl-N-(1-(phenylimino)ethyl)-N’-m-nitrophenylurea may involve large-scale batch or continuous processes. The use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact. The final product is purified through crystallization or chromatography techniques to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
N-Phenyl-N-(1-(phenylimino)ethyl)-N’-m-nitrophenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The phenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted phenyl compounds. The specific products depend on the reaction conditions and reagents used.
Applications De Recherche Scientifique
N-Phenyl-N-(1-(phenylimino)ethyl)-N’-m-nitrophenylurea has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Phenyl-N-(1-(phenylimino)ethyl)-N’-m-nitrophenylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-Phenyl-N-(1-(phenylimino)ethyl)-N’-m-nitrophenylurea include:
- N-Phenyl-N-(1-(phenylimino)ethyl)-N’-phenylurea
- N-Phenyl-N-(1-(phenylimino)ethyl)-N’-p-nitrophenylurea
- N-Phenyl-N-(1-(phenylimino)ethyl)-N’-o-nitrophenylurea
Uniqueness
N-Phenyl-N-(1-(phenylimino)ethyl)-N’-m-nitrophenylurea is unique due to the presence of the m-nitrophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Propriétés
Numéro CAS |
73840-12-7 |
|---|---|
Formule moléculaire |
C21H18N4O3 |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
1-(C-methyl-N-phenylcarbonimidoyl)-3-(3-nitrophenyl)-1-phenylurea |
InChI |
InChI=1S/C21H18N4O3/c1-16(22-17-9-4-2-5-10-17)24(19-12-6-3-7-13-19)21(26)23-18-11-8-14-20(15-18)25(27)28/h2-15H,1H3,(H,23,26) |
Clé InChI |
GTOHUYRXZMYIOT-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC1=CC=CC=C1)N(C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetyl chloride,[(1-imino-2-methylpropyl)amino]-](/img/structure/B13799835.png)
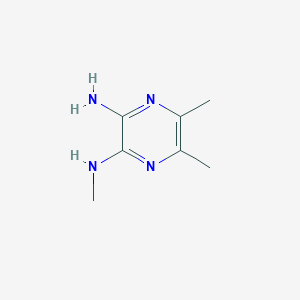
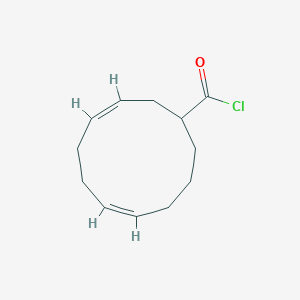

![1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI)](/img/structure/B13799866.png)
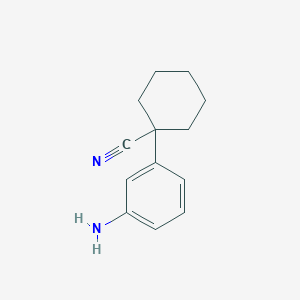
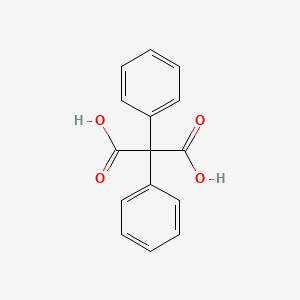
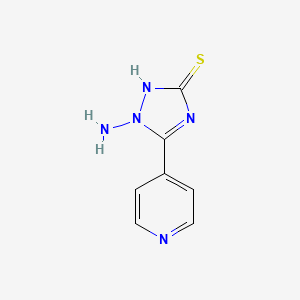

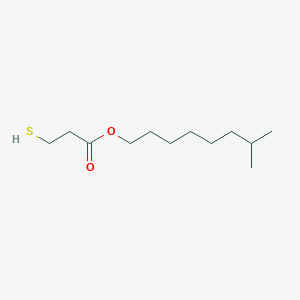

![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-phenyl-5-[1-[(trimethylsilyl)oxy]ethyl]-](/img/structure/B13799894.png)

